

# PNU-105368: A Technical Review of Deacetyl Linezolid

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## Compound of Interest

Compound Name: PNU-105368

Cat. No.: B1678917

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

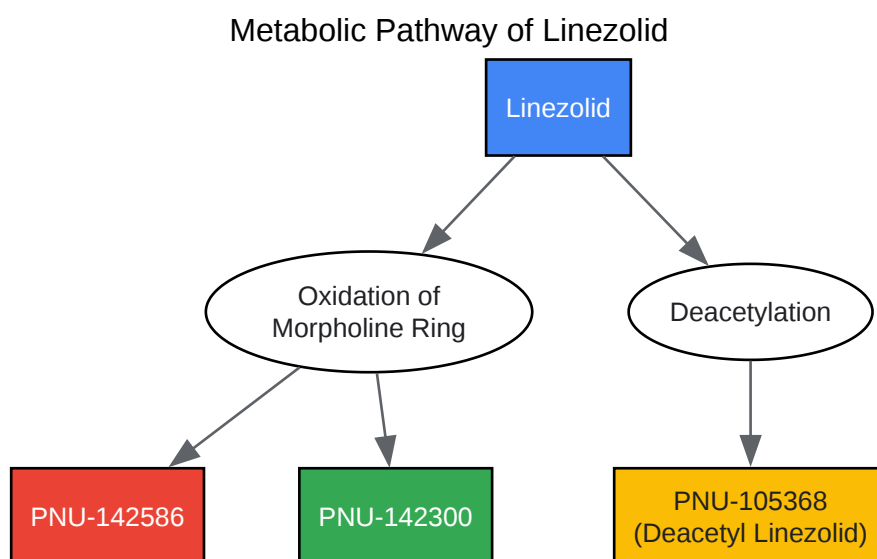
**PNU-105368**, chemically identified as (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, is primarily known as Deacetyl Linezolid. It is a major metabolite of the oxazolidinone antibiotic, Linezolid. While Linezolid is a potent inhibitor of bacterial protein synthesis, its metabolites, including **PNU-105368**, are generally considered to be microbiologically inactive. This technical guide provides a comprehensive review of the available scientific literature on **PNU-105368**, focusing on its identity, chemical properties, and the analytical methods for its quantification. The biological activity of derivatives of **PNU-105368** will also be discussed to provide context on the potential for chemical modification of this scaffold.

## Chemical and Physical Properties

Property	Value
CAS Number	168828-90-8
Molecular Formula	C <sub>14</sub> H <sub>18</sub> FN <sub>3</sub> O <sub>3</sub>
Molecular Weight	295.31 g/mol
IUPAC Name	(5S)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one
Synonyms	Deacetyl Linezolid, Linezolid Related Compound C

## Metabolic Pathway of Linezolid

**PNU-105368** is a product of the metabolism of Linezolid. The metabolic pathway primarily involves the oxidation of the morpholine ring, leading to the formation of two main inactive metabolites, PNU-142586 and PNU-142300. Deacetylation of Linezolid results in the formation of **PNU-105368**.



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Caption: Metabolism of Linezolid to its major metabolites.

## Biological Activity

Scientific literature primarily regards **PNU-105368** as an inactive metabolite of Linezolid. However, research has been conducted on derivatives of Deacetyl Linezolid to explore their potential as antibacterial agents. One study synthesized a series of novel cationic deacetyl linezolid amphiphiles and evaluated their antimicrobial activities.

## Quantitative Data: Antibacterial Activity of Deacetyl Linezolid Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for a lead compound from the aforementioned study, designated as 6e, which is a derivative of Deacetyl Linezolid.

Organism	Strain	MIC of Derivative 6e (µg/mL)	MIC of Linezolid (µg/mL)
Escherichia coli	ATCC 25922	4	>64
Salmonella enterica	ATCC 14028	4	>64
Staphylococcus aureus	ATCC 29213	2	2
Enterococcus faecalis	ATCC 29212	2	2
Methicillin-resistant S. aureus (MRSA)	ATCC 43300	2	2
Carbapenem-resistant Enterobacteriaceae (CRE) - KPC	Clinical Isolate	16	>64
Carbapenem-resistant Enterobacteriaceae (CRE) - NDM-1	Clinical Isolate	8	>64

Data extracted from: Synthesis and antibacterial bioactivities of cationic deacetyl linezolid amphiphiles. European Journal of Medicinal Chemistry, 2018.

## Experimental Protocols

### Quantification of Deacetyl Linezolid in Biological Samples using HPLC

The quantification of Linezolid and its metabolites, including Deacetyl Linezolid (**PNU-105368**), is crucial for pharmacokinetic and toxicodynamic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.

Objective: To determine the concentration of Deacetyl Linezolid in plasma samples.

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5  $\mu$ m)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid
- Ultrapure water
- Plasma samples containing Deacetyl Linezolid
- Deacetyl Linezolid reference standard

Procedure:

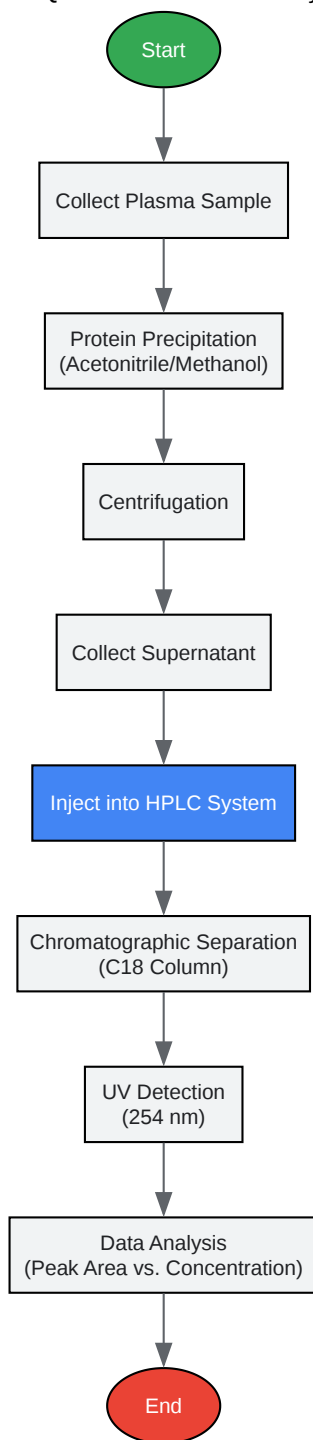
- Sample Preparation (Protein Precipitation):
  1. To 200  $\mu$ L of plasma sample, add 400  $\mu$ L of a protein precipitating agent (e.g., acetonitrile or a mixture of acetonitrile and methanol).

2. Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
  3. Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
  4. Carefully collect the supernatant for HPLC analysis.
- HPLC Analysis:
    - Mobile Phase: A mixture of aqueous formic acid (e.g., 0.1% v/v) and acetonitrile. The exact ratio may need optimization but is typically in the range of 70:30 to 80:20 (aqueous:organic).
    - Flow Rate: 1.0 mL/min.
    - Column Temperature: 25°C.
    - Injection Volume: 20 µL.
    - UV Detection Wavelength: 254 nm.
  - Calibration and Quantification:
    1. Prepare a series of calibration standards by spiking known concentrations of the Deacetyl Linezolid reference standard into blank plasma.
    2. Process the calibration standards using the same sample preparation method as the unknown samples.
    3. Inject the processed calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
    4. Inject the prepared unknown samples and determine their concentrations by interpolating their peak areas from the calibration curve.

## Experimental Workflow Diagram

The following diagram illustrates the workflow for the quantification of Deacetyl Linezolid in a plasma sample.

## Workflow for Quantification of Deacetyl Linezolid

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